N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-11-12(2)24-17(19-11)20-16(21)14-3-4-15(18-9-14)23-10-13-5-7-22-8-6-13/h3-4,9,13H,5-8,10H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVOVNZSUUVFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with 4,5-dimethylthiazole, the thiazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Pyridine Ring Functionalization: The pyridine ring is functionalized by introducing a carboxamide group at the 3-position. This can be achieved through amide coupling reactions using reagents like carbodiimides.
Oxane Moiety Introduction: The oxane moiety is introduced via etherification reactions, where the oxane ring is attached to the pyridine ring through a methoxy linker.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key steps include:
Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow reactors are used to ensure consistent product quality.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes structurally related compounds identified in the evidence, highlighting key differences in substituents and heterocyclic frameworks.
Key Comparisons:
Thiazole vs. Benzothiazole : The target compound’s 4,5-dimethylthiazole group offers a compact, electron-rich heterocycle compared to the benzothiazole in 832674-14-2. This difference may influence binding affinity in enzyme pockets due to steric and electronic effects.
Carboxamide vs. Ester : Unlike 832674-31-4’s ethyl ester, the carboxamide in the target compound is less prone to hydrolysis, suggesting greater metabolic stability.
Research Findings and Limitations
While the evidence lacks direct functional data for the target compound, structural analogs provide insights:
- Fluorinated Analog (832674-14-3) : Fluorine atoms can enhance binding via hydrophobic interactions but may increase toxicity risks due to bioaccumulation .
- Prodrug Potential (832674-31-4): Ethyl esters are commonly used to mask carboxylic acids, suggesting the target compound’s carboxamide could bypass this need.
- Triazolo-thiadiazole (955314-84-8) : The rigid scaffold in this analog highlights trade-offs between selectivity and physicochemical properties, a consideration for optimizing the target compound.
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18N2O4S
- Molecular Weight : 366.39 g/mol
- CAS Number : 1144456-09-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole-containing compounds. The presence of the thiazole ring in this compound contributes to its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 16 μM |
| This compound | S. aureus | 32 μM |
| This compound | P. aeruginosa | 64 μM |
These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies suggest that it may induce apoptosis and inhibit cell proliferation through several mechanisms.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 5.3 | Induction of apoptosis via mitochondrial pathway |
| HCT116 (Colon Cancer) | 4.0 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 6.2 | DNA damage response activation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrates significant antiproliferative effects across multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells by modulating mitochondrial membrane potential.
- Antioxidant Properties : Some studies indicate that it possesses antioxidant activity that can protect cells from oxidative stress.
Case Studies and Research Findings
A series of studies have focused on the synthesis and evaluation of this compound alongside other derivatives:
- Synthesis and Characterization : A recent study synthesized multiple thiazole derivatives and evaluated their biological activities. The synthesized compounds exhibited varying degrees of antimicrobial and anticancer activities.
- Comparative Analysis : In a comparative study with known anticancer agents like doxorubicin, N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-[(oxan-4-y)methoxy]pyridine showed promising results with lower toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
